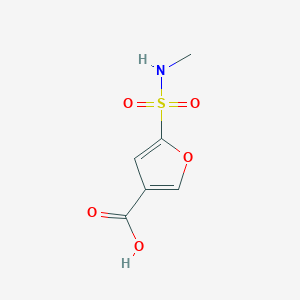

5-(Methylsulfamoyl)furan-3-carboxylic acid

描述

属性

IUPAC Name |

5-(methylsulfamoyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c1-7-13(10,11)5-2-4(3-12-5)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSQYNZCXFSVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfamoyl)furan-3-carboxylic acid typically involves the introduction of the methylsulfamoyl group to a furan ring followed by carboxylation. One common method involves the reaction of furan with methylsulfonyl chloride in the presence of a base to form the methylsulfamoyl derivative. This intermediate is then subjected to carboxylation under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of catalysts to increase yield and purity .

化学反应分析

Types of Reactions

5-(Methylsulfamoyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

科学研究应用

5-(Methylsulfamoyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-(Methylsulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The furan ring provides a stable scaffold for these interactions, while the carboxylic acid group can form ionic bonds with target molecules .

相似化合物的比较

Notes and Considerations

Misidentification Risks : Flufuran and kojic acid were historically confused due to overlapping spectroscopic data, underscoring the need for advanced analytical techniques (e.g., tandem MS/MS) .

Data Gaps : Toxicity and pharmacokinetic data for this compound remain sparse, necessitating further studies.

Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl, trifluoromethyl) enhance metabolic stability but may reduce solubility compared to hydroxymethyl or phenyl analogs .

生物活性

5-(Methylsulfamoyl)furan-3-carboxylic acid is a compound of growing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 205.19 g/mol. The compound features a furan ring substituted with a methylsulfamoyl group and a carboxylic acid group, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1423027-43-3 |

Antimycobacterial Properties

One of the most significant biological activities attributed to this compound is its potential as an antimycobacterial agent . Research indicates that this compound can interfere with iron metabolism in pathogens, which is crucial for their growth and survival. This mechanism makes it a candidate for further studies aimed at developing treatments for infections caused by Mycobacterium species, including tuberculosis .

The precise mechanism through which this compound exerts its antimycobacterial effects is still under investigation. However, it is believed to inhibit key metabolic pathways in Mycobacterium tuberculosis, particularly by targeting fumarate hydratase, an enzyme critical for the citric acid cycle . Inhibition of this enzyme leads to impaired growth due to the accumulation of fumarate, which can react with cellular components, inducing oxidative stress and ultimately cell death .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of derivatives of this compound. These studies aim to enhance its efficacy and selectivity against M. tuberculosis. For instance, modifications to the furan ring or the sulfamoyl group have shown varying degrees of biological activity, suggesting that specific structural features are critical for its antimycobacterial action .

Case Studies

- In vitro Studies : A series of derivatives were synthesized and tested against M. tuberculosis in vitro. Compounds showed minimum inhibitory concentrations (MIC) ranging from 6.3 μM to higher values depending on structural modifications .

- Animal Models : Preliminary studies using animal models have indicated that compounds derived from this compound can significantly reduce bacterial load in infected tissues, supporting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylfuran-3-carboxylic acid | Lacks the methylsulfamoyl group | |

| 5-Methylfuran-2-carboxylic acid | Different positioning of carboxyl group | |

| 2-Methyl-5-sulfamoylfuran-3-carboxylic acid | Similar structure but different substituents |

常见问题

Basic Question: How can researchers optimize the synthesis of 5-(Methylsulfamoyl)furan-3-carboxylic acid?

Methodological Answer:

Synthesis optimization typically involves adjusting reaction parameters such as molar ratios of reactants, temperature, and reaction time. For example, in analogous sulfonamide-functionalized furans, increasing the stoichiometric ratio of methylsulfamoyl chloride to the furan precursor (e.g., 1.2:1) improves yield by ensuring complete substitution at the sulfonyl group . Purification methods like column chromatography (using silica gel and a gradient of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are critical for isolating the product with >95% purity . Reaction monitoring via thin-layer chromatography (TLC) at intervals (e.g., every 30 minutes) ensures timely termination to prevent side reactions.

Advanced Question: What advanced techniques are used for structural elucidation of this compound?

Methodological Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in DMSO-d6 or CD3OD) identify key functional groups. For example, the methylsulfamoyl group shows a singlet at ~2.8 ppm (3H, CH3) in 1H NMR and a carbon signal at ~38 ppm in 13C NMR .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for verifying sulfonamide linkage geometry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 234.0432 for C7H7NO5S) .

Advanced Question: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with target proteins (e.g., enzymes or receptors). For furan derivatives, SPR protocols often use immobilized protein targets and measure equilibrium dissociation constants (KD) in the µM range .

- Enzymatic Inhibition Studies : Kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) determine IC50 values. Pre-incubation of the compound with the enzyme (30 min at 37°C) ensures steady-state conditions .

- Cell-Based Assays : Dose-response curves in relevant cell lines (e.g., cancer or microbial models) assess cytotoxicity or antimicrobial activity, with EC50 values calculated using nonlinear regression .

Advanced Question: How can contradictory structural data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Discrepancies in NMR assignments, as seen in misidentified fungal metabolites , require:

- Comparative Analysis : Run NMR spectra of the synthesized compound alongside a commercially available reference standard (if accessible) under identical solvent and temperature conditions .

- Decoupling Experiments : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish between carbonyl (C=O) and sulfonamide (SO2) carbons .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in crowded spectral regions .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if handling powders in non-ventilated areas .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the sulfonamide group .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing of aqueous waste. Solid waste should be incinerated in compliance with hazardous material regulations .

Basic Question: What analytical methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Retention times for similar furan derivatives range from 8–12 minutes .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in negative ion mode enhances detection of the carboxylate group. Monitor for the [M-H]⁻ ion at m/z 232.03 .

- UV-Vis Spectroscopy : Measure absorbance at λmax ~270 nm (typical for furan-carboxylic acids) in pH 7.4 buffer to quantify concentration via Beer-Lambert law .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。